molecular formula C10H11N3O2 B14916836 (1E)-1-(3-nitrobenzylidene)-2-(propan-2-ylidene)hydrazine

(1E)-1-(3-nitrobenzylidene)-2-(propan-2-ylidene)hydrazine

Cat. No.: B14916836
M. Wt: 205.21 g/mol
InChI Key: VPBXJVBZUSVEFZ-YRNVUSSQSA-N
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Description

3-Nitrobenzaldehyde (1-methylethylidene)hydrazone is an organic compound that features a nitro group meta-substituted to an aldehyde group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of 3-nitrobenzaldehyde, which is an aromatic compound commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzaldehyde (1-methylethylidene)hydrazone typically involves the reaction of 3-nitrobenzaldehyde with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 3-nitrobenzaldehyde (1-methylethylidene)hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may involve distillation and large-scale chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzaldehyde (1-methylethylidene)hydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitrobenzaldehyde (1-methylethylidene)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde (1-methylethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzaldehyde: The parent compound, which lacks the hydrazone moiety.

    4-Nitrobenzaldehyde: A structural isomer with the nitro group in the para position.

    2-Nitrobenzaldehyde: Another isomer with the nitro group in the ortho position.

Uniqueness

3-Nitrobenzaldehyde (1-methylethylidene)hydrazone is unique due to the presence of the hydrazone moiety, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with the parent compound or its isomers.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(E)-N-[(E)-(3-nitrophenyl)methylideneamino]propan-2-imine

InChI

InChI=1S/C10H11N3O2/c1-8(2)12-11-7-9-4-3-5-10(6-9)13(14)15/h3-7H,1-2H3/b11-7+

InChI Key

VPBXJVBZUSVEFZ-YRNVUSSQSA-N

Isomeric SMILES

CC(=N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])C

Canonical SMILES

CC(=NN=CC1=CC(=CC=C1)[N+](=O)[O-])C

Origin of Product

United States

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